molecular formula C22H27N3O B11456456 N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide

N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide

Cat. No.: B11456456
M. Wt: 349.5 g/mol
InChI Key: GTFHTSLYXZGMTB-UHFFFAOYSA-N
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Description

N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with a pentyl halide to introduce the pentyl group at the nitrogen atom.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Albendazole: A benzimidazole derivative used as an anthelmintic.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

Uniqueness

N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-[3-(1-pentylbenzimidazol-2-yl)propyl]benzamide

InChI

InChI=1S/C22H27N3O/c1-2-3-9-17-25-20-14-8-7-13-19(20)24-21(25)15-10-16-23-22(26)18-11-5-4-6-12-18/h4-8,11-14H,2-3,9-10,15-17H2,1H3,(H,23,26)

InChI Key

GTFHTSLYXZGMTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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